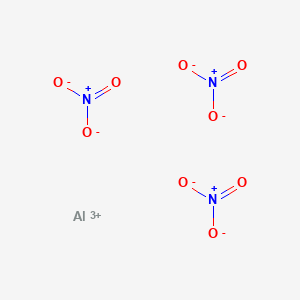
Aluminum nitrate
Cat. No. B085435
Key on ui cas rn:
13473-90-0
M. Wt: 89.995 g/mol
InChI Key: OCVCVOQURVOMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04954462
Procedure details


Next an alumina precursor, basic aluminum nitroformoacetate (ANFA), was prepared. A solution was prepared by dissolving aluminum formoacetate (for preparation see Kirk-Othmer, Encyclopedia of Chemical Technology, 3d edition, Vol. 2, 202-204 (1978); Al: carboxylate=1:2; formate: acetate=1:1) in water with heating to yield a 6.4 wt. % fired solids content solution. A basic aluminum nitrate solution was prepared by charging a thick walled flask with 300 g of deionized water and 62.9 ml of concentrated HNO3, stirring and heating to a boil and adding 26.98 g of aluminum powder to the boiling mixture over a period of 2 hours in 5 lots of roughly 5 g each. Deionized water was added occasionally to keep the solution volume above 300 ml. After 4 hours when the dissolution of the aluminum was essentially complete, the solution was filtered through a Whatman #5 filter and found to be 18.5 wt. % alumina. A mixture of 200 g of the basic aluminum nitrate solution and 576.1 g of the aluminum formoacetate solution was boiled for 1 hour and filtered through a Whatman #5 filter. This resulting basic aluminum nitroformoacetate solution was found to contain 13.6 wt. % alumina.






Identifiers


|
REACTION_CXSMILES
|
[Al:1].CC(O[Al]OC=O)=O.O.[N+:11]([O-:14])([OH:13])=[O:12]>O>[N+:11]([O-:14])([O-:13])=[O:12].[Al+3:1].[N+:11]([O-:14])([O-:13])=[O:12].[N+:11]([O-:14])([O-:13])=[O:12] |f:1.2,5.6.7.8,^1:4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Al]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)O[Al]OC=O.O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
62.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Step Four
|
Name
|
|
|
Quantity
|
26.98 g
|
|
Type
|
reactant
|
|
Smiles
|
[Al]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Al]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Seven
|
Name
|
|
|
Quantity
|
300 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A solution was prepared
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a 6.4 wt. %
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating to a boil
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solution was filtered through a Whatman #5
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 200 g of the basic aluminum nitrate solution and 576.1 g of the aluminum formoacetate solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a Whatman #5
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
aluminum nitrate
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

